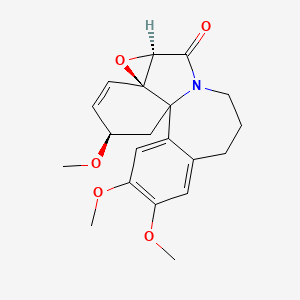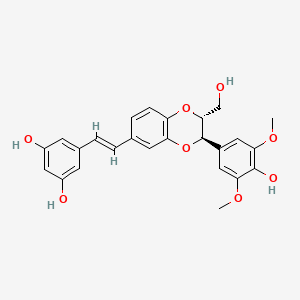
(2R,3R,4R,5R)-2-(4-METHOXYPHENYL)-1,5-DIMETHYLPYRROLIDINE-3,4-DIOL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4R,5R)-2-(4-METHOXYPHENYL)-1,5-DIMETHYLPYRROLIDINE-3,4-DIOL is a naturally occurring alkaloid isolated from the plant Codonopsis clematidea. It was first identified by Matkhalikova and colleagues in 1969 . The compound features a 1,2,3,4,5-pentasubstituted pyrrolidine ring with a p-anisyl group at the C2 position . This compound has garnered significant attention due to its notable biological activities, including antibiotic and hypotensive properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The total synthesis of codonopsinine involves several key steps. One notable method includes the gold-catalyzed addition–cyclization cascade of an aminoacetaldehyde acetal derivative and a terminal alkyne . This process constructs the substituted pyrrole intermediate, which is then reduced to a 3-pyrroline derivative using zinc dust and sulfonic acid . The final steps involve stereochemical inversion of the hydroxyl group via epoxide formation and subsequent ring cleavage under acidic conditions .
Industrial Production Methods
The use of gold-catalyzed reactions and diastereoselective reductions are key components that could be adapted for larger-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R,4R,5R)-2-(4-METHOXYPHENYL)-1,5-DIMETHYLPYRROLIDINE-3,4-DIOL undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of pyrrole intermediates to pyrroline derivatives.
Substitution: Introduction of different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc dust and sulfonic acid are used for diastereoselective reduction.
Substitution: Various Grignard reagents can be employed for introducing substituents.
Major Products
The major products formed from these reactions include various pyrrolidine derivatives with different substituents, which can exhibit diverse biological activities .
Aplicaciones Científicas De Investigación
(2R,3R,4R,5R)-2-(4-METHOXYPHENYL)-1,5-DIMETHYLPYRROLIDINE-3,4-DIOL has been extensively studied for its biological activities. Some of its applications include:
Mecanismo De Acción
(2R,3R,4R,5R)-2-(4-METHOXYPHENYL)-1,5-DIMETHYLPYRROLIDINE-3,4-DIOL exerts its effects through various molecular targets and pathways. Its antibiotic activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The hypotensive effects are likely due to its interaction with cardiovascular receptors and modulation of blood pressure-regulating pathways .
Comparación Con Compuestos Similares
(2R,3R,4R,5R)-2-(4-METHOXYPHENYL)-1,5-DIMETHYLPYRROLIDINE-3,4-DIOL can be compared to other similar alkaloids, such as codonopsine and radicamine B. These compounds share structural similarities but differ in their biological activities and synthetic routes . This compound is unique due to its specific substitution pattern on the pyrrolidine ring and its notable biological activities .
List of Similar Compounds
Propiedades
Número CAS |
32490-07-6 |
|---|---|
Fórmula molecular |
C13H19NO3 |
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
(2R,3R,4R,5R)-2-(4-methoxyphenyl)-1,5-dimethylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C13H19NO3/c1-8-12(15)13(16)11(14(8)2)9-4-6-10(17-3)7-5-9/h4-8,11-13,15-16H,1-3H3/t8-,11-,12-,13-/m1/s1 |
Clave InChI |
GJZNAEFHIYPPEM-HUXSOILUSA-N |
SMILES |
CC1C(C(C(N1C)C2=CC=C(C=C2)OC)O)O |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@H](N1C)C2=CC=C(C=C2)OC)O)O |
SMILES canónico |
CC1C(C(C(N1C)C2=CC=C(C=C2)OC)O)O |
Sinónimos |
codonopsinine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid](/img/structure/B1248844.png)
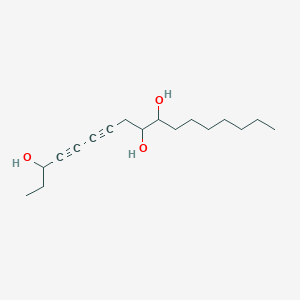

![(3R,4R,5S,8R)-8-dec-9-enyl-3,4-dihydroxy-2,6-dioxo-1,7-dioxaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B1248849.png)

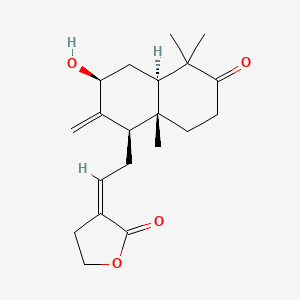

![Methyl N-[(2s)-4-{[(1s)-1-{[(2s)-2-Carboxypyrrolidin-1-Yl]carbonyl}-3-Methylbutyl]amino}-2-Hydroxy-4-Oxobutanoyl]-L-Leucylglycylglycinate](/img/structure/B1248855.png)

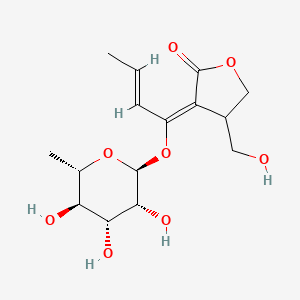
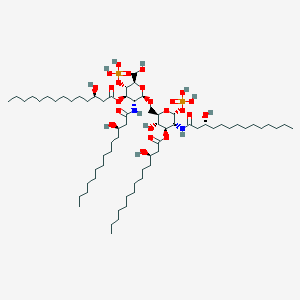
![3-[[(1R,17E,30S,31R,32S)-14-[3,5-dihydroxy-7-[(2S,4R,5S,6R)-5-hydroxy-6-methyl-4-pentanoyloxyoxan-2-yl]oxy-4,6-dimethyloctan-2-yl]-3,9,20,22,24,28,30,31,32-nonahydroxy-13,27-dimethyl-16-oxo-11,15,34-trioxatricyclo[28.3.1.010,12]tetratriacont-17-en-5-yl]oxy]-3-oxopropanoic acid](/img/structure/B1248862.png)
